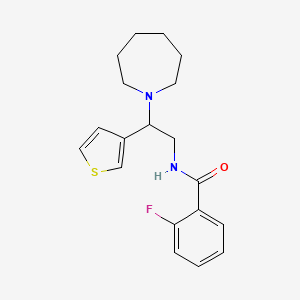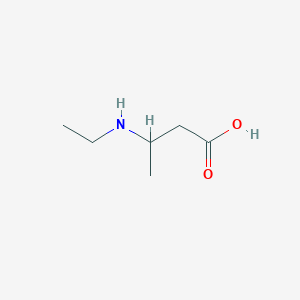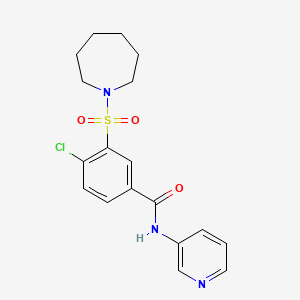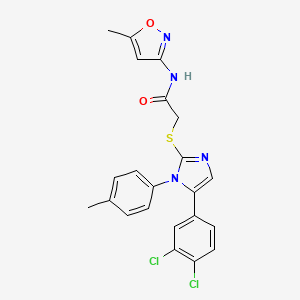
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from readily available precursors. For instance, the synthesis of deuterium-labeled analogs for LC–MS analysis involves a seven-step process starting from commercially available materials, achieving overall yields around 21% and high chemical and isotope purity (Liang et al., 2020). Similarly, synthesis processes for other related compounds involve careful selection of starting materials and reaction conditions to achieve the desired products (Boros et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. For example, the crystal structure of a related compound was determined, revealing specific orientations and hydrogen bonding patterns that stabilize the crystal structure (Lv Zhi, 2009). Theoretical investigations, such as density functional theory (DFT) calculations, complement these experimental results, providing insights into the electronic structure and potential reactivity of the compound (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs are crucial for understanding its reactivity and potential for further functionalization. For example, the modification of compounds by replacing certain functional groups can dramatically alter their biological activity and toxicity, as seen in studies of PI3K inhibitors (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for determining the compound's suitability for various applications. These properties can be influenced by the molecular structure, as seen in studies where slight modifications to the compound's structure led to significant changes in its physical properties (Crich et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical reactions, are critical for the compound's application in synthesis and other areas. Investigations into the compound's reactivity and interactions can provide valuable information for further applications (Harutyunyan, 2016).
Eigenschaften
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-5-3-2-4-17(18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-6-8-16(21)9-7-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAVATSMFUCADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)



![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)


